CalFluor 647 Azide
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Overview
Description
CalFluor 647 Azide is a fluorogenic azide probe that is activated by copper-catalyzed or metal-free click reactions. This compound is not fluorescent until it reacts with alkynes, making it a valuable tool for sensitive biomolecule detection under no-wash conditions. It is water-soluble and has an excitation band that matches well with the 633 nm or 647 nm laser lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
CalFluor 647 Azide is synthesized through a series of chemical reactions involving azide and alkyne groups. The synthesis typically involves the following steps:
Formation of the azide group: This is achieved by reacting a suitable precursor with sodium azide under controlled conditions.
Coupling with a fluorophore: The azide group is then coupled with a fluorophore through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of the azide precursor: This is done in large reactors with precise control over temperature and pressure.
Coupling with the fluorophore: The azide precursor is then reacted with the fluorophore in large-scale reactors using copper catalysts to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
CalFluor 647 Azide primarily undergoes click reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, making it ideal for labeling biomolecules.
Common Reagents and Conditions
Reagents: Sodium azide, copper catalysts, alkynes, and fluorophores.
Conditions: The reactions are typically carried out in aqueous solutions at room temperature. .
Major Products
The major product of the reaction between this compound and an alkyne is a triazole-linked fluorophore. This product is highly fluorescent and can be used for various imaging applications .
Scientific Research Applications
CalFluor 647 Azide has a wide range of applications in scientific research:
Chemistry: Used for labeling and detecting alkyne-tagged molecules in chemical reactions.
Biology: Employed in the visualization of biomolecules such as glycans, DNA, RNA, and proteins in cells and tissues.
Medicine: Utilized in bioorthogonal chemistry for imaging and tracking biomolecules in living organisms.
Industry: Applied in the development of diagnostic tools and assays for detecting specific biomolecules .
Mechanism of Action
CalFluor 647 Azide exerts its effects through a click reaction mechanism. The azide group reacts with an alkyne group in the presence of a copper catalyst to form a triazole ring. This reaction is highly specific and efficient, allowing for the selective labeling of biomolecules. The resulting triazole-linked fluorophore is highly fluorescent, enabling sensitive detection and imaging of the labeled molecules .
Comparison with Similar Compounds
Similar Compounds
- Alexa Fluor 647 Azide
- CF 647 Azide
- DyLight 649 Azide
- Cy5 Azide
Uniqueness
CalFluor 647 Azide is unique due to its high water solubility and compatibility with both copper-catalyzed and metal-free click reactions. This versatility makes it a valuable tool for a wide range of applications, from chemical synthesis to biological imaging .
Properties
Molecular Formula |
C43H66N7O10S2Si+ |
---|---|
Molecular Weight |
933.2 g/mol |
IUPAC Name |
3-[2-[2-[4-azido-2-[7-(dimethylamino)-3-dimethylazaniumylidene-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-5-[2-[2-[dimethyl(3-sulfonatopropyl)azaniumyl]ethoxy]ethoxy]phenoxy]ethoxy]ethyl-dimethylazaniumyl]propane-1-sulfonate |
InChI |
InChI=1S/C43H66N7O10S2Si/c1-47(2)33-13-15-35-41(29-33)63(9,10)42-30-34(48(3)4)14-16-36(42)43(35)37-31-38(45-46-44)40(60-26-24-58-22-20-50(7,8)18-12-28-62(54,55)56)32-39(37)59-25-23-57-21-19-49(5,6)17-11-27-61(51,52)53/h13-16,29-32H,11-12,17-28H2,1-10H3/q+1 |
InChI Key |
TZTBRZLWLFETQB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3[Si]2(C)C)C4=CC(=C(C=C4OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-])OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-])N=[N+]=[N-] |
Origin of Product |
United States |
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